Lapdap
Description
Structure
2D Structure
Properties
CAS No. |
209665-78-1 |
|---|---|
Molecular Formula |
C23H27Cl2N7O2S |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;4-(4-aminophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H12N2O2S.C11H15Cl2N5/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h1-8H,13-14H2;3-6H,1-2H3,(H5,14,15,16,17,18) |
InChI Key |
IZECLMVGGLLYTD-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Synonyms |
chloroguanil, dapsone drug combination chlorproguanil - dapsone chlorproguanil-dapsone CPG-DDS LAPDAP combination |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Constituent Compounds
Synthetic Routes and Chemical Methodologies for Chlorproguanil and its Precursors
Chlorproguanil, a dichlorinated analog of proguanil (B194036), is a biguanide (B1667054) derivative. Its synthesis typically involves the reaction of a substituted aniline (B41778) with a dicyandiamide (B1669379) derivative.
Key Synthetic Intermediates and Reaction Pathways
The synthesis of proguanil, and by extension its analog chlorproguanil, involves the condensation of a phenyl biguanide with an isopropylamine (B41738) derivative. A common synthetic route for proguanil hydrochloride involves the reaction of p-chlorophenyl dicyandiamide with isopropylamine in the presence of copper sulfate (B86663) pentahydrate in aqueous ethanol (B145695) google.com. Another method describes the synthesis of proguanil acetate (B1210297) by reacting isopropylcyanoguanidine with p-chloroaniline hydrochloride google.com.
For chlorproguanil, the key intermediate is likely 3,4-dichloroaniline (B118046). The general reaction pathway involves the reaction of 3,4-dichloroaniline with an appropriate dicyandiamide or cyanoguanidine derivative containing the isopropylamino moiety.
A simplified representation of a possible synthesis route for chlorproguanil could involve the reaction of 3,4-dichloroaniline with N-isopropyldicyandiamide or a related precursor. The formation of the biguanide structure occurs through the addition of the amino group of the aniline to a cyano group of the dicyandiamide derivative, followed by cyclization and tautomerization.
Optimization Strategies in Chlorproguanil Synthesis
While specific optimization strategies for chlorproguanil synthesis were not extensively detailed in the search results, optimization in similar biguanide syntheses often focuses on improving yield, reducing reaction times, minimizing by-product formation, and utilizing more environmentally friendly conditions. Factors that can be optimized include reactant stoichiometry, solvent choice, reaction temperature, reaction time, and the choice of catalyst. For instance, in the synthesis of proguanil, the amount of copper sulfate pentahydrate can influence the consumption of reactants google.com.
Synthetic Routes and Chemical Methodologies for Dapsone (B1669823) and its Precursors
Dapsone, chemically known as 4,4'-sulfonyldianiline, is a sulfone compound with two amino groups. wikipedia.orgnih.gov
Established Industrial and Laboratory Synthesis Methods for Dapsone
Several methods exist for the synthesis of dapsone. One established route involves the reaction of 4-nitrobenzenesulfonyl chloride with methanol (B129727) as a solvent and copper acetate as a catalyst, followed by reduction with sodium hydrosulfite in a one-pot method, achieving a reported yield of 88%. patsnap.comgoogle.com This method utilizes p-nitrobenzenesulfonyl chloride as a raw material, undergoing a desulfurization coupling reaction to form p-dinitrophenyl sulfone, which is subsequently reduced to dapsone. patsnap.comgoogle.com
Another approach involves starting with chlorobenzene (B131634) and sulfuric acid to obtain dichlorodiphenyl sulfone through a dehydration reaction, followed by ammoniation to yield dapsone. google.com
Other reported synthesis techniques include using p-acetaminobenzenesulfonyl chloride as a raw material, followed by Friedel-Crafts reaction with acetanilide (B955) and subsequent hydrolysis. google.com Another method involves the reaction of p-chlorophenyl methyl sulfone with p-aminothiophenol. patsnap.com
A process for dapsone synthesis involves reacting methyl 4-fluorobenzoate (B1226621) with 4-aminothiophenol (B129426) in dimethyl sulfoxide (B87167) with potassium carbonate to form methyl 4-(4-aminophenylthio)benzoate. This intermediate is then acetylated with acetic anhydride (B1165640) to give methyl 4-(4-acetamidophenylthio)benzoate, which is subsequently oxidized with sodium perborate (B1237305) to the corresponding sulfone, methyl 4-(4-acetamidophenylsulfonyl)benzoate. Finally, hydrolysis of the acetamide (B32628) and methyl ester groups yields dapsone. patsnap.comgoogleapis.com
Interactive Table: Selected Dapsone Synthesis Routes
| Starting Material(s) | Key Intermediate(s) | Reaction Conditions | Reported Yield | Source |
| 4-nitrobenzenesulfonyl chloride | p-dinitrophenyl sulfone | Methanol, copper acetate, sodium hydrosulfite (one-pot) | 88% | patsnap.comgoogle.com |
| Chlorobenzene | Dichlorodiphenyl sulfone | Sulfuric acid, ammoniation | Not specified | google.com |
| Methyl 4-fluorobenzoate, 4-aminothiophenol | Methyl 4-(4-aminophenylthio)benzoate, Methyl 4-(4-acetamidophenylthio)benzoate, Methyl 4-(4-acetamidophenylsulfonyl)benzoate | DMSO, K2CO3, Acetic anhydride, NaBO3, Hydrolysis | Not specified | patsnap.comgoogleapis.com |
Exploration of Functional Group Modifications and Analog Synthesis for Dapsone
Dapsone's structure, with its sulfone group and two primary amino groups, allows for various functional group modifications and the synthesis of analogs. Modifications can be made to the amino groups or the phenyl rings.
One example of derivatization involves the acylation of the amino groups. Treating dapsone with chloroacetyl chloride in the presence of a base results in the acylated product, which can then be further reacted with various amines to yield different derivatives. sysrevpharm.org For instance, a derivative named DDS-13, N,N'-(sulfonylbis(4,1-phenylene))dioctanamide, was synthesized through an N-acylation reaction of dapsone with methyl caprylate using triethylamine (B128534) in acetone (B3395972) under microwave irradiation, achieving a 75% yield. spandidos-publications.com
Another study explored the synthesis of a monocubyl analog of dapsone, involving the photoinduced formation of cubyl aryl thioethers from iodocubanes and aryl thiolates. nih.govugent.besoton.ac.uk
Bromination of dapsone has also been reported, leading to dibromo analogs, which can be used as precursors for further modifications, such as catalytic tritium (B154650) dehalogenation to synthesize tritiated dapsone. tandfonline.comtandfonline.com
These examples demonstrate that the amino groups of dapsone are amenable to acylation and other reactions, allowing for the creation of a range of derivatives and analogs with potentially altered properties.
Principles of Rational Design for Novel Antifolate Analogs
Chlorproguanil is an antifolate, acting by inhibiting folate synthesis in susceptible organisms, similar to sulfonamides and other antimalarials like proguanil. picmonic.comgoogle.comdrugbank.com Rational drug design aims to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties based on the understanding of the target enzyme or pathway. researchgate.netpharmgkb.org
For antifolate analogs, rational design principles often involve targeting key enzymes in the folate synthesis pathway, such as dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). picmonic.comdrugbank.comresearchgate.netpatsnap.com Dapsone, for example, is a structural analog of para-aminobenzoic acid (PABA) and competitively inhibits bacterial DHPS, preventing the incorporation of PABA into folic acid. picmonic.comgoogle.comdrugbank.com
Rational design of novel antifolate analogs can involve:
Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme (e.g., DHPS or DHFR) to design molecules that fit precisely into the active site and exhibit strong binding affinity. researchgate.netacs.org
Mechanism-Based Design: Designing inhibitors that interfere with the catalytic mechanism of the enzyme.
Mimicking Natural Substrates or Transition States: Creating analogs that resemble the natural substrates or the transition state of the enzymatic reaction. Dapsone's similarity to PABA is an example of this principle. picmonic.com
Modifying Physicochemical Properties: Adjusting properties like lipophilicity, solubility, and charge to improve absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com
Overcoming Resistance Mechanisms: Designing analogs that can circumvent known resistance mechanisms, such as mutations in the target enzyme or increased efflux of the drug. cancernetwork.com
Research findings in this area include the design of novel folate analogs that specifically inhibit certain folate-dependent enzymes. acs.org The development of new antifolates has often been driven by the need to overcome resistance to existing drugs like methotrexate (B535133). researchgate.netcancernetwork.com
Interactive Table: Key Enzymes in Folate Synthesis Targeted by Antifolates
| Enzyme | Role in Folate Synthesis Pathway | Targeted by Examples |
| Dihydropteroate Synthase (DHPS) | Catalyzes incorporation of PABA | Dapsone, Sulfonamides |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate | Chlorproguanil (as a prodrug), Methotrexate, Trimethoprim |
Structure-Activity Relationship (SAR) Studies in Preclinical Models
Structure-Activity Relationship (SAR) studies are a fundamental part of drug discovery and development. patsnap.comnih.gov These studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. patsnap.com By systematically altering different parts of a molecule, researchers can identify which functional groups and structural features are crucial for its desired effect and which modifications might improve potency, selectivity, or other pharmacological properties. patsnap.comacs.org
In the context of antimalarial drug development, SAR studies are used to optimize compounds for activity against Plasmodium falciparum. Preclinical models, which can include in vitro studies using parasite cultures and in vivo studies in animal models, are essential for evaluating the biological activity of compounds and their analogs. nih.govnih.govresearcher.life For Lapdap, studies in East Africa in the 1980s showed the advantages of combining chlorproguanil with dapsone, both in vivo and in vitro. nih.govresearchgate.net While the provided information confirms that SAR studies are integral to optimizing lead compounds and developing analogs in drug discovery patsnap.comnih.govresearcher.life, specific detailed data on the SAR of chlorproguanil and dapsone as individual components or in combination within the this compound development program are not explicitly provided in the search results. However, the development process involved extensive studies. nih.govresearchgate.net
SAR analysis can involve visual comparison of 2D structures and computer-based 3D comparisons to relate structural features to antiparasite activities. researchgate.net
Computational Approaches to Lead Optimization and Analogue Development
Computational approaches play a significant role in modern drug discovery, including lead optimization and the design of new analogs. patsnap.combayer.comnih.govnih.gov Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are employed to predict how structural modifications might impact a compound's interaction with its biological target. patsnap.com These in silico methods can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process and reducing costs. patsnap.combayer.comnih.gov
Lead optimization focuses on refining the properties of a promising lead compound identified in earlier stages of discovery. patsnap.comcoleparmer.fr This iterative process involves designing, synthesizing, and testing new compounds with modified structures. patsnap.com Computational chemistry aids this by calculating how changes could improve binding affinity or predict potential biophysical or toxic properties. bayer.com
Analogue development is closely linked to lead optimization and involves creating compounds with similar core structures but with variations in substituents. nih.gov Computational methods, including QSAR analysis and more recent deep learning schemes, can support analogue design and assess the progression of SAR. nih.gov Structure-based drug design, which utilizes the 3D structure of the biological target, is a key computational approach for identifying and optimizing ligands. nih.gov Molecular docking, a standard procedure when the protein-ligand structure is known, predicts the binding orientation of a molecule to its target and is a basis for virtual screening. nih.gov
For this compound, while the searches highlight the general application of computational chemistry in lead optimization and analogue development within the pharmaceutical industry patsnap.combayer.comnih.govnih.govcoleparmer.fr, specific details regarding the computational approaches used during the development of this compound itself are not provided. However, the broader context of drug discovery indicates that such methods would likely be employed to understand and optimize the properties of chlorproguanil and dapsone and potential related compounds.
Molecular Mechanisms of Action and Synergistic Interactions in Parasitic Pathogens
Dihydrofolate Reductase (DHFR) Inhibition by Chlorproguanil and its Active Metabolite
Chlorproguanil is a pro-drug that is metabolized in the liver to its active form, cycloguanil (B1669406). nih.gov Cycloguanil is a potent inhibitor of the parasitic enzyme Dihydrofolate Reductase (DHFR). nih.govresearchgate.net
Characterization of Parasite DHFR as a Molecular Target
In parasitic protozoa, particularly apicomplexans like Plasmodium, DHFR is a crucial enzyme in the folate metabolic pathway. nih.gov It is part of a bifunctional protein, Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS). researchgate.net This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. escholarship.org As parasites undergo rapid replication, they have a high demand for nucleic acid precursors, making the folate pathway and, specifically, DHFR an excellent target for chemotherapy. The parasite's DHFR is structurally distinct from the human ortholog, allowing for selective inhibition. nih.gov
Biochemical Kinetics of Enzyme-Inhibitor Interactions
Cycloguanil, the active metabolite of chlorproguanil, acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. The inhibitory potency of cycloguanil can be quantified by its half-maximal inhibitory concentration (IC50). Studies on P. falciparum isolates from Uganda have shown a median IC50 for cycloguanil of 1200 nM. escholarship.org However, the effectiveness of cycloguanil is significantly influenced by mutations in the dhfr gene. For instance, parasites with a combination of mutations (51I, 59R, and 108N) show decreased susceptibility to cycloguanil. escholarship.org The development of resistance is a significant concern, and mutations at specific codons in the dhfr gene, such as Ala-16 to Val-16 and Ser-108 to Thr-108, are known to confer resistance to cycloguanil while not significantly affecting the binding of other antifolates like pyrimethamine (B1678524). nih.gov
Table 1: Inhibitory Activity of Cycloguanil against P. falciparum
| Parameter | Value | Reference |
| Median IC50 | 1200 nM | escholarship.org |
This table is interactive. Click on the headers to sort the data.
Structural Biology of Chlorproguanil-DHFR Binding Complexes
Cellular Consequences of DHFR Inhibition on Parasite Nucleic Acid Synthesis
The inhibition of DHFR by cycloguanil leads to a depletion of the intracellular pool of tetrahydrofolate. escholarship.org Tetrahydrofolate is a vital one-carbon donor in the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. researchgate.net Consequently, the blockade of DHFR activity directly inhibits the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and ultimately, the death of the parasite. researchgate.net This disruption of nucleic acid synthesis is the primary mechanism by which chlorproguanil exerts its antimalarial effect.
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition by Dapsone (B1669823)
Competitive Inhibition Mechanisms with Para-Aminobenzoic Acid (PABA)
Dapsone, a sulfone, functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). scite.aiwikipedia.org This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyldihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial precursor to folic acid. scite.ai As a structural analog of PABA, dapsone competes for the same active site on the DHPS enzyme. nih.gov By binding to the enzyme, dapsone effectively blocks PABA from being utilized, thereby halting the production of dihydropteroate. nih.gov
The inhibitory potency of dapsone is significant, as demonstrated by its low inhibition constant (Ki), a measure of the concentration required to produce half-maximum inhibition. Research on recombinant DHPS from various Plasmodium falciparum isolates has shown that dapsone is a more potent inhibitor than some sulfonamides, such as sulfadoxine (B1681781). scite.ai The Ki values can vary depending on mutations within the dhps gene, which are associated with drug resistance. However, dapsone has been shown to be a potent inhibitor even against sulfadoxine-resistant parasite strains.
Table 1: Inhibitory Constants (Ki) of Dapsone against Dihydropteroate Synthase (DHPS) Alleles from Different P. falciparum Strains
| P. falciparum DHPS Allele | Associated Phenotype | Dapsone Ki (µM) |
|---|---|---|
| D10-C (Wild Type) | Sensitive | 0.08 ± 0.02 |
| 3D7-C (Wild Type) | Sensitive | 0.08 ± 0.01 |
| V1S-C (Triple Mutant) | Resistant | 0.20 ± 0.02 |
| W2mef-C (Triple Mutant) | Highly Resistant | 0.23 ± 0.03 |
Data derived from studies on recombinant P. falciparum PPPK-DHPS enzymes. scite.ai
Biochemical Impact on Parasite Folate Biosynthesis
The competitive inhibition of DHPS by dapsone has a direct and critical impact on the parasite's ability to synthesize folates de novo. Folates, in their reduced tetrahydrofolate form, are essential cofactors for one-carbon transfer reactions, which are vital for the synthesis of nucleic acids (both purines and pyrimidines) and certain amino acids. who.int
By blocking the formation of dihydropteroate, dapsone prevents the synthesis of dihydrofolic acid (DHF). nih.gov This leads to a depletion of the intracellular pool of DHF, the substrate for the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). Consequently, the production of tetrahydrofolate (THF) and its derivatives is severely hampered. The ultimate biochemical consequence for the parasite is an inability to synthesize thymidylate (dTTP), a necessary building block for DNA replication and repair. scite.ai This cessation of DNA synthesis prevents the parasite from multiplying, leading to a bacteriostatic or parasitostatic effect. wikipedia.org
Synergistic Antiparasitic Activity of Dual Folate Pathway Inhibition
The combination of chlorproguanil and dapsone in Lapdap results in a synergistic antiparasitic effect, meaning the combined activity is greater than the sum of their individual effects. nih.gov This synergy is achieved by targeting two distinct, sequential steps in the same essential metabolic pathway.
Biochemical Basis of Sequential Enzyme Blockade
The biochemical foundation for the synergy of this compound lies in the sequential blockade of the folate biosynthesis pathway. nih.govfrontiersin.org As established, dapsone inhibits DHPS, the first key enzyme in the pathway specific to the parasite. nih.gov This action reduces the production of dihydrofolic acid (DHF).
Chlorproguanil itself is a prodrug that is metabolized in the body to its active form, chlorcycloguanil. nih.gov Chlorcycloguanil targets the next enzyme in the sequence, dihydrofolate reductase (DHFR). nih.gov DHFR is responsible for reducing DHF to tetrahydrofolate (THF), the active co-factor. By inhibiting DHFR, chlorcycloguanil prevents the utilization of any DHF that may have been synthesized despite the partial blockade of DHPS by dapsone.
This dual, sequential inhibition is highly effective. The initial action of dapsone limits the amount of substrate available for DHFR, while the action of chlorcycloguanil blocks the function of DHFR itself. This two-pronged attack ensures a more comprehensive shutdown of the folate pathway than either drug could achieve alone, leading to a potent synergistic effect. nih.gov
In vitro Models for Quantifying Synergistic Effects in Parasite Cultures
The synergistic interaction between the components of this compound has been quantified using various in vitro models with cultures of Plasmodium falciparum. The most common methods involve isobologram analysis and the calculation of the Fractional Inhibitory Concentration (FIC) index. nih.gov
An isobologram is a graphical representation of the interaction between two drugs. In this method, the concentrations of each drug required to produce a specific level of inhibition (e.g., 50% inhibition, IC50) are plotted on the x and y axes. A straight line connecting the IC50 values of the individual drugs represents a purely additive effect. Data points falling below this line indicate synergy, while points above it suggest antagonism. Studies have shown that for combinations of chlorcycloguanil and dapsone, the data points consistently fall below the line of additivity, confirming a synergistic relationship against various P. falciparum isolates.
The FIC index provides a quantitative measure of synergy. It is calculated using the formula: ΣFIC = FIC A + FIC B = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
A ΣFIC value of ≤ 0.5 is generally interpreted as synergy, a value > 0.5 to 1 as additive, and a value > 1 as antagonistic. Studies on Kenyan P. falciparum isolates demonstrated that the combination of chlorcycloguanil and dapsone was synergistic, with maximal synergy occurring at lower concentrations than for the combination of pyrimethamine and sulfadoxine. nih.gov
Table 2: Interpretation of Isobologram Analysis for Chlorcycloguanil (CCG) and Dapsone (DDS) against P. falciparum Isolates
| P. falciparum Isolate | Observed Interaction | Isobologram Curve Position |
|---|---|---|
| W282 | Synergy | Below line of additivity |
| K39 | Synergy | Below line of additivity |
| ItG2F6 | Synergy | Below line of additivity |
| V1/S (Resistant) | Synergy | Below line of additivity |
Based on graphical data representing the combined action of chlorcycloguanil and dapsone.
Metabolic Flux Analysis in Response to Combination Treatment
Metabolic flux analysis is a powerful systems biology approach used to quantify the flow of metabolites through a metabolic network. By using techniques like stable isotope labeling followed by mass spectrometry or nuclear magnetic resonance, researchers can trace the path of atoms from a substrate through the various reactions in a pathway. This provides a detailed snapshot of the metabolic state of a cell and how it responds to perturbations, such as drug treatment.
In the context of antifolate drugs, metabolic flux analysis could precisely determine the degree to which the folate pathway is inhibited and how the parasite attempts to compensate by altering fluxes in related pathways. For instance, it could quantify the reduction in THF synthesis and measure the subsequent impact on the production rates of purines and pyrimidines. Such studies are crucial for understanding the complex adaptations that lead to drug resistance, which may involve not just mutations in the target enzymes but also adjustments in metabolic flux through the folate pathway or related salvage pathways.
While flux balance analysis and other computational modeling approaches have been used to predict essential enzymes and potential drug targets in the P. falciparum metabolic network, detailed experimental metabolic flux analysis studies specifically investigating the response to the chlorproguanil-dapsone combination are not widely available in published literature. These types of metabolomic studies in P. falciparum are recognized as being technically challenging but essential for fully understanding the mechanisms of action and resistance to drugs targeting folate metabolism.
Molecular Mechanisms of Parasite Resistance to Antifolate Combinations
Genetic Basis of Dihydrofolate Reductase Resistance in Parasites
Chlorproguanil, through its active metabolite chlorcycloguanil, inhibits the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum. Resistance to chlorproguanil is primarily linked to specific mutations within the parasite's dhfr gene.
Identification and Characterization of Point Mutations in dhfr Gene
Point mutations in the P. falciparum dhfr gene are well-characterized mediators of resistance to DHFR inhibitors like pyrimethamine (B1678524) and chlorproguanil. Common mutations associated with resistance include alterations at codons 51, 59, 108, and 164. The sequential acquisition of these mutations generally leads to increasing levels of resistance. For instance, the S108N mutation is often the initial step, conferring low-level resistance to pyrimethamine, while additional mutations at codons 51 (N51I) and 59 (C59R) result in higher resistance levels nih.govoup.comwellcomeopenresearch.org.
Research has identified specific dhfr mutations associated with chlorproguanil resistance. The I164L mutation in P. falciparum dhfr is particularly noteworthy as it confers high-level resistance to both pyrimethamine and chlorproguanil nih.govoup.comscilit.comasm.org. While widespread in Southeast Asia and South America, the prevalence of the I164L mutation in Africa has been debated, though some studies have reported its presence nih.govoup.comscilit.comasm.orgpnas.org.
Impact of Specific Amino Acid Substitutions on Chlorproguanil Binding Affinity
Amino acid substitutions resulting from dhfr point mutations can directly impact the binding affinity of chlorproguanil's active metabolite, chlorcycloguanil, to the DHFR enzyme. Mutations, particularly those at codons 51, 59, 108, and 164, are located near the active site of the enzyme and can sterically hinder drug binding or alter the conformation of the binding pocket. Parasites harboring the I164L mutation, often in combination with other mutations like N51I, C59R, and S108N (forming the quadruple mutant), exhibit significantly reduced susceptibility to chlorproguanil oup.comasm.org. This reduced binding affinity is a key mechanism by which these mutations confer resistance.
Role of Gene Amplification and Copy Number Variations in DHFR Resistance
While point mutations are the primary drivers of DHFR resistance in P. falciparum, gene amplification and increased copy number of the dhfr gene can also contribute to resistance, although this mechanism appears to be less common than point mutations in field isolates nih.gov. Increased copies of the dhfr gene can lead to an overexpression of the DHFR enzyme, effectively titrating out the inhibitory effect of the drug even if the enzyme retains some drug affinity. This mechanism has been observed in some contexts of antifolate resistance, providing an alternative pathway for parasites to overcome drug pressure.
Genetic Basis of Dihydropteroate (B1496061) Synthase Resistance in Parasites
Dapsone (B1669823), a component of Lapdap, inhibits the enzyme dihydropteroate synthase (DHPS) by competing with the natural substrate, para-aminobenzoic acid (pABA), in the folate synthesis pathway nih.govnih.govliverpool.ac.ukwho.int. Resistance to dapsone is primarily mediated by mutations in the parasite's dhps gene.
Analysis of Mutations in dhps Gene Affecting Dapsone Sensitivity
Mutations in the P. falciparum dhps gene are strongly associated with resistance to dapsone and other sulfonamides. Key codons implicated in dapsone resistance include 436, 437, 540, 581, and 613 researchgate.netscielo.brnih.govspringermedizin.descielo.br. The accumulation of mutations at these codons leads to decreased sensitivity to dapsone. Studies have shown that specific amino acid changes at these positions, such as A437G, K540E, and A581G, are particularly important in conferring resistance wellcomeopenresearch.orgresearchgate.netscielo.brspringermedizin.defrontiersin.org. The level of dapsone resistance generally correlates with the number of accumulated dhps mutations. For example, isolates with multiple mutations often exhibit higher IC50 values for dapsone compared to those with fewer or no mutations researchgate.netnih.gov.
Data from various studies highlight the prevalence of these mutations in areas with high sulfonamide use. The Gly-437 mutation is frequently observed and is considered an initial mutation in the development of sulfadoxine (B1681781) and dapsone resistance scielo.brscielo.br.
An example of data illustrating the impact of dhps mutations on dapsone sensitivity is shown below, based on research findings where IC50 values are correlated with the number of mutations.
| DHPS Mutations (at codons 436, 437, 540, 581, 613) | Example IC50 for Dapsone (µM) | Source Type |
| Wild-type | Low (e.g., < 0.1) | P. falciparum isolates |
| Single Mutant (e.g., A437G) | Moderate (e.g., 0.1 - 1.0) | P. falciparum isolates |
| Double Mutant (e.g., A437G + K540E) | Higher (e.g., 1.0 - 10.0) | P. falciparum isolates |
| Triple/Quadruple Mutants | High (e.g., > 10.0) | P. falciparum isolates |
Note: The specific IC50 values are illustrative and can vary depending on the study, parasite isolate, and experimental conditions. Data is based on findings indicating increasing resistance with accumulating mutations. researchgate.netnih.gov
Characterization of Cross-Resistance Patterns with other Sulfonamides
Mutations in the dhps gene that confer resistance to dapsone often result in cross-resistance to other sulfonamide drugs, such as sulfadoxine nih.govnih.govpnas.org. This is because sulfonamides and dapsone share a similar mechanism of action, targeting the same enzyme (DHPS) by competing with pABA nih.govnih.govliverpool.ac.ukwho.int. Amino acid changes in DHPS that reduce the binding affinity for dapsone are likely to similarly affect the binding of other sulfonamides. Studies comparing the inhibitory constants (Ki) of different sulfonamides and dapsone against recombinant DHPS enzymes with various mutations have demonstrated this cross-resistance phenomenon nih.govnih.govpnas.org. The degree of cross-resistance can vary depending on the specific mutations present and the chemical structure of the sulfonamide. The presence of multiple dhps mutations typically leads to broader cross-resistance across the sulfonamide class. nih.govnih.govpnas.org
Emergent and Auxiliary Resistance Mechanisms
Beyond the primary target modifications, P. falciparum can employ other mechanisms to circumvent the effects of antifolate drugs, including this compound. These mechanisms can emerge and contribute to reduced drug efficacy.
Role of Parasite Efflux Pumps and Transporter Systems
While mutations in the drug targets DHFR and DHPS are the major drivers of antifolate resistance, the potential role of parasite efflux pumps and transporter systems in this compound resistance has been considered. Efflux pumps, such as the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) and P-glycoprotein homologue 1 (PfMDR1), are known to be involved in resistance to other antimalarial drugs like chloroquine and mefloquine (B1676156) by actively transporting the drugs out of the parasite's digestive vacuole or other cellular compartments. mdpi.comnih.govdovepress.com
Although the primary mechanism of resistance to antifolates does not directly involve these transporters in the same way as for quinolines, alterations in transporter activity could potentially influence the intracellular concentration of this compound's components or their active metabolites. Some studies have investigated the association between pfmdr1 polymorphisms and susceptibility to antifolates, though the findings are not as consistently linked to resistance as the mutations in dhfr and dhps. nih.govlshtm.ac.uk The precise contribution of efflux pumps and other transporter systems to this compound resistance remains an area of ongoing research, but it is generally considered secondary to target enzyme mutations for this drug class.
Activation of Alternative Metabolic Bypass Pathways
Plasmodium falciparum relies on the de novo synthesis of folate, which is inhibited by antifolates like chlorproguanil and dapsone. However, the parasite also possesses a folate salvage pathway, allowing it to take up pre-formed folates from the host bloodstream. scielo.brresearchgate.net While the de novo synthesis pathway is considered essential, the activation or increased efficiency of the salvage pathway could potentially serve as a bypass mechanism to mitigate the effects of antifolate inhibition.
Evidence suggests that the parasite can utilize exogenous folates, and an increased reliance on this salvage pathway could theoretically contribute to reduced susceptibility to drugs that block the de novo synthesis. scielo.brresearchgate.net This could mean that the availability of host folates might influence the effectiveness of this compound. However, the extent to which this bypass pathway contributes to clinically significant this compound resistance in the field, compared to the impact of target enzyme mutations, requires further investigation.
Epigenetic Modifications and Phenotypic Drug Tolerance in Parasite Populations
Epigenetic modifications, such as changes in DNA methylation or histone modifications, can influence gene expression without altering the underlying DNA sequence. researchgate.net These modifications have been implicated in phenotypic drug tolerance in various organisms, including malaria parasites. Phenotypic tolerance refers to a temporary state of reduced susceptibility to a drug that is not directly linked to stable genetic mutations.
While research into the specific role of epigenetic modifications in this compound resistance is still developing, it is plausible that such mechanisms could contribute to variations in drug response within parasite populations. uminho.pt Epigenetic changes could potentially affect the expression levels of genes involved in drug uptake, metabolism, efflux, or even the target enzymes themselves, leading to transient or variable levels of drug tolerance. This could complicate resistance monitoring and potentially contribute to the selection of more stable resistance mechanisms.
Advanced Molecular Diagnostics for Resistance Marker Surveillance
Monitoring the emergence and spread of resistance to antifolate combinations like this compound is critical for informing treatment policies and control strategies. Advanced molecular diagnostic techniques play a vital role in the surveillance of resistance markers.
High-Throughput Genotyping Assays for DHFR/DHPS Resistance Alleles
Resistance to this compound, particularly its chlorproguanil component, is strongly associated with specific point mutations in the dhfr gene, while resistance to dapsone is linked to mutations in the dhps gene. biologists.comnih.gov The accumulation of these mutations, particularly in dhfr codons 51, 59, 108, and 164, and dhps codons 436, 437, 540, 581, and 613, is a key indicator of reduced susceptibility. liverpool.ac.ukbiologists.comnih.govlshtm.ac.uknih.gov
High-throughput genotyping assays are essential tools for efficiently detecting the prevalence of these resistance-associated alleles in parasite populations. Techniques such as PCR-based methods, including PCR-RFLP and those coupled with enzyme-linked immunosorbent assay (ELISA), as well as primer extension methods and pyrosequencing, allow for the rapid and large-scale analysis of these specific genetic markers. nih.govajtmh.orgscispace.com These methods can identify the presence and frequency of individual mutations and complex resistance-conferring haplotypes in field samples, providing valuable data for tracking the evolution of this compound resistance.
Data on the prevalence of specific dhfr and dhps mutations can be presented in tables to show the distribution of resistance alleles in different geographical areas or over time, correlating genotypic data with treatment outcomes where available. For example, studies have shown that the dhfr 164L mutation, while rare in Africa, confers resistance to both pyrimethamine and chlorproguanil, highlighting the importance of monitoring this specific allele in areas where this compound is used or considered. nih.govoup.comoup.com
Application of Next-Generation Sequencing in Resistance Monitoring
Next-generation sequencing (NGS), also known as high-throughput sequencing, offers a powerful and comprehensive approach to monitoring antimalarial drug resistance, including resistance to this compound. nih.govnih.gov Unlike targeted genotyping assays that focus on known mutations, NGS allows for the simultaneous sequencing of entire genes or even the whole parasite genome.
The application of NGS in resistance monitoring provides several advantages:
Detection of Known and Novel Mutations: NGS can identify all genetic variations within the targeted genes (dhfr, dhps, and potentially others), including both previously characterized resistance mutations and potentially novel mutations that may be emerging. nih.govnih.gov
Detection of Low-Frequency Variants: Deep sequencing capabilities of NGS allow for the detection of resistance alleles present at low frequencies within a parasite population, which is crucial for early detection of emerging resistance before it becomes widespread. nih.gov
Analysis of Mixed Infections: NGS can effectively resolve the genetic diversity within mixed-clone infections, providing a more accurate picture of the resistance profiles present in a single host. nih.gov
Identification of Other Genetic Markers: Beyond dhfr and dhps, NGS can explore variations in other genes potentially involved in auxiliary resistance mechanisms, such as transporters or metabolic enzymes. nih.govnih.gov
Targeted amplicon deep sequencing (TADS), a specific NGS approach focusing on PCR-amplified regions of resistance genes, is particularly useful for high-throughput surveillance of known resistance markers like those in dhfr and dhps. asm.orgasm.org The data generated from NGS can inform phylogenetic analyses to understand the origin and spread of resistant parasite clones. nih.gov
The integration of NGS into resistance surveillance programs provides a more detailed and dynamic understanding of the genetic landscape of this compound resistance, enabling more timely and informed public health interventions.
Preclinical Pharmacological and Toxicological Assessment of the Combination
In vitro Antiparasitic Activity and Susceptibility Profiling
Determination of Half-Maximal Inhibitory Concentrations (IC50) Against Diverse Parasite Strains
The in vitro potency of an antimalarial drug is commonly determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit parasite growth by 50%. For the Lapdap combination, the activity of its individual components has been evaluated against Plasmodium falciparum strains.
In studies assessing unbound drug concentrations relative to in vitro efficacy, the active metabolite of chlorproguanil, chlorcycloguanil, and its partner drug dapsone (B1669823) demonstrated significant potency against the K39 strain of P. falciparum. nih.gov The maximum unbound plasma concentration of chlorcycloguanil observed in pediatric patients was approximately 60 nM, a level reported to be two orders of magnitude above its IC50 value for this strain. nih.gov Similarly, the maximum unbound dapsone concentration was about 645 nM, which is tenfold higher than its corresponding IC50 against the same strain. nih.gov These findings suggest potent intrinsic activity of the individual agents. Furthermore, studies have demonstrated a synergistic interaction between chlorcycloguanil and dapsone against culture-adapted P. falciparum isolates from Kenya. scite.ai
Table 1: Inferred In Vitro Activity of this compound Components Against P. falciparum K39 Strain
| Compound | Inferred IC50 (Unbound Drug) |
|---|---|
| Chlorcycloguanil | <0.60 nM |
| Dapsone | <64.5 nM |
Data inferred from clinical-pharmacokinetic studies relating plasma concentrations to in vitro potency. nih.gov
Time-Kill Kinetics and Growth Inhibition Studies in Cell Culture Models
Pharmacodynamic modeling based on pharmacokinetic data provides insight into the duration of a drug's parasiticidal activity. For the chlorproguanil-dapsone combination, this duration was modeled against several strains of P. falciparum, revealing variability based on the parasite's susceptibility. The combination is characterized by the rapid elimination of its components from the body. nih.gov
Modeling studies based on data from a 10-kg child indicated that the mean duration of effective parasiticidal activity against susceptible strains ranged from 4.5 to 6.1 days. nih.gov However, for a highly resistant strain featuring the Isoleucine-164-Leucine (ile-164-leu) mutation, the predicted duration of activity was significantly shorter, averaging just 0.8 days. nih.gov This highlights that while the combination can effectively kill susceptible parasites, its relatively short half-life may impact its ability to clear infections, and its efficacy is substantially reduced against specific resistant genotypes. nih.govnih.gov
Table 2: Modeled Duration of Parasitocidal Activity for this compound
| P. falciparum Strain | Genotype | Mean Duration of Activity (Days) |
|---|---|---|
| W282 | Susceptible | 4.5 |
| ItG2F6 | Susceptible | 5.9 |
| K39 | Susceptible | 6.1 |
| V1/S | ile-164-leu mutation | 0.8 |
Data from a population pharmacokinetic and pharmacodynamic modeling study. nih.gov
Evaluation Against Multi-Drug Resistant Parasite Isolates
This compound was specifically developed as a therapeutic option to overcome widespread resistance to the antifolate drug sulfadoxine-pyrimethamine (B1208122) (SP). nih.gov Its efficacy against SP-resistant parasites was a key component of its preclinical and clinical evaluation. Research confirmed that this compound retains activity against strains of P. falciparum that harbor the triple mutations in the dihydrofolate reductase gene responsible for high-level SP resistance. who.int
Despite its effectiveness against many SP-resistant parasites, the emergence of other mutations poses a threat to this compound's utility. As noted in pharmacodynamic models, the combination is likely to be ineffective against parasite strains carrying the ile-164-leu mutation in the dihydrofolate reductase gene. nih.gov This specific mutation significantly reduces the drug's binding affinity and, consequently, its parasiticidal activity. Therefore, while this compound offered an advantage over SP in many African regions, its susceptibility profile indicates that its efficacy is contingent on the specific genetic profile of the circulating parasite populations. nih.govscite.ai
In vivo Antiparasitic Efficacy in Animal Models of Parasitic Infection
Establishment and Validation of Relevant Rodent Malaria Models
Preclinical in vivo assessment of antimalarial compounds relies heavily on validated animal models that can effectively simulate human malaria infection. Rodent models are central to this process, providing a platform to evaluate drug efficacy, pharmacokinetics, and resistance mechanisms before human trials. scientificarchives.com
The most commonly used species for these studies is Plasmodium berghei, a rodent-specific malaria parasite. scientificarchives.compberghei.nl The P. berghei ANKA strain is frequently used as it can produce pathological features in certain mouse strains, such as C57BL/6, that are analogous to severe human malaria, including cerebral complications. scientificarchives.com For standard drug screening and efficacy testing, mouse strains like Swiss Webster or BALB/c are infected intraperitoneally or intravenously with parasitized red blood cells. pberghei.nlnyu.edu The subsequent infection is monitored to assess the effectiveness of the test compound. These models are crucial for obtaining preclinical data on the safety and effectiveness of potential antimalarials. scientificarchives.com Standard protocols, such as the 4-day suppressive test, are employed where the drug is administered for several days post-infection, and the reduction in parasite load is measured against an untreated control group.
Assessment of Parasitemia Reduction and Survival in Animal Studies
The primary endpoints for determining in vivo efficacy in rodent models are the reduction of parasitemia (the percentage of infected red blood cells) and the improvement in the mean survival time (MST) of the treated animals compared to untreated controls. nih.govnih.gov A direct relationship is often observed between a compound's ability to reduce parasitemia and the extension of survival time in infected mice. nih.gov
While specific data from preclinical rodent studies on this compound's effect on parasitemia and survival were not detailed in the reviewed literature, its progression to clinical trials confirms that it demonstrated significant efficacy in such models. The outcomes of early clinical studies reflect this presumed preclinical success. In a study with pediatric patients in Kenya treated with chlorproguanil-dapsone, all 48 children were cleared of parasitemia by day 7 of follow-up. scite.ai An even more rapid clearance was observed in another trial involving 12 children, all of whom cleared their parasitemia within 72 hours of treatment initiation. nih.gov These clinical results, showing rapid and effective parasite clearance, are indicative of the potent parasitemia reduction that would have been observed in preceding in vivo animal studies.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Amodiaquine |
| Artesunate (B1665782) |
| Atovaquone |
| Chlorcycloguanil |
| Chloroquine (B1663885) |
| Chlorproguanil |
| Clindamycin |
| Dapsone |
| Dihydroartemisinin |
| Halofantrine |
| Mefloquine (B1676156) |
| Monoacetyldapsone |
| Piperaquine |
| Proguanil (B194036) |
| Pyrimethamine (B1678524) |
| Quinine (B1679958) |
| Sulfadoxine (B1681781) |
Dose-Response Characterization in Preclinical Efficacy Studies
Preclinical in vitro studies have been instrumental in characterizing the dose-response relationship and antimalarial efficacy of the constituent compounds of this compound: chlorproguanil (via its active metabolite, chlorcycloguanil) and dapsone. These investigations have primarily focused on their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The combination exhibits a synergistic interaction, meaning the combined effect of the drugs is greater than the sum of their individual effects. In vitro studies against culture-adapted P. falciparum isolates from Kenya demonstrated that chlorcycloguanil and dapsone act synergistically, with maximal synergy observed at lower concentrations than that of the pyrimethamine/sulfadoxine combination.
Quantitative analysis of the dose-response relationship has established the 50% inhibitory concentrations (IC50) for each component. Against the K39 strain of P. falciparum, the unbound concentrations of chlorcycloguanil and dapsone required to inhibit parasite growth by 50% were determined. These preclinical data provide a baseline for assessing the therapeutic potential of the combination. nih.gov
| Compound | Parasite Strain | In Vitro IC50 (Unbound Drug) |
|---|---|---|
| Chlorcycloguanil | P. falciparum (K39) | ~0.6 nM |
| Dapsone | P. falciparum (K39) | ~64.5 nM |
Metabolic Fate and Biotransformation Studies of Constituent Compounds
The metabolic profile of this compound is defined by the biotransformation of its individual components, chlorproguanil and dapsone. These processes are critical for the combination's efficacy and toxicological profile.
In vitro studies using human liver preparations have identified key Cytochrome P450 (CYP) enzymes responsible for the metabolism of chlorproguanil and dapsone.
Chlorproguanil: Chlorproguanil is a prodrug, meaning it is inactive until metabolized in the body. Its antimalarial activity is dependent on its conversion to the active metabolite, chlorcycloguanil. This bioactivation is mediated predominantly by the polymorphic enzyme CYP2C19.
Dapsone: The metabolism of dapsone is more complex, involving multiple pathways. A critical pathway linked to its potential for toxicity is N-hydroxylation, which is mediated by the CYP enzyme system. In vitro studies with human liver microsomes have shown that this reaction is catalyzed by more than one CYP isoform. Evidence points to CYP3A4 being the predominant enzyme responsible for the N-oxidation of dapsone. nih.gov Further research indicates that CYP2C9 also plays an important role in dapsone N-hydroxylation. nih.gov The relative contributions of these enzymes can vary between individuals, suggesting a potential basis for interindividual differences in susceptibility to dapsone-related toxicity. nih.gov
Metabolic studies have successfully identified and characterized the principal metabolites of both chlorproguanil and dapsone.
Chlorcycloguanil: This is the active triazine metabolite of chlorproguanil. Its formation is essential for the antimalarial effect of the parent drug, as it is the molecule that inhibits the parasite's dihydrofolate reductase enzyme. nih.gov
Monoacetyldapsone (MADDS): This is a major circulating metabolite of dapsone, formed through an acetylation pathway. Monoacetyldapsone itself does not possess antimalarial activity.
Dapsone Hydroxylamine: Formed via the N-hydroxylation pathway mediated by CYP enzymes, this metabolite is considered responsible for the hematological toxicities associated with dapsone, such as methemoglobinemia and hemolysis. nih.gov
The kinetics of the enzymatic reactions governing the metabolism of dapsone have been characterized in subcellular fractions, specifically human liver microsomes.
Studies on dapsone N-hydroxylation revealed complex kinetic behavior. Eadie-Hofstee plots, a graphical method for analyzing enzyme kinetics, demonstrated biphasic kinetics in several human liver samples. nih.gov This biphasic nature indicates the involvement of at least two distinct enzyme sites or isoforms with different affinities for the substrate (dapsone). This finding is consistent with the identification of both high-affinity (e.g., CYP2C9) and low-affinity (e.g., CYP3A4) enzymes contributing to dapsone's metabolism. This complex kinetic profile underscores that the rate of formation of the toxic hydroxylamine metabolite does not increase linearly with the dapsone concentration but is influenced by the saturation of these different enzyme pathways.
| Compound | Metabolic Reaction | Enzyme System | Observed Kinetics |
|---|---|---|---|
| Dapsone | N-hydroxylation | Human Liver Microsomes (CYP3A4, CYP2C9) | Biphasic (indicative of multiple enzymes with different affinities) |
In vitro Cytotoxicity and Pre-Regulatory Genotoxicity Assessment
Pre-regulatory safety assessments include evaluating the potential for a compound to be toxic to cells (cytotoxicity) or to damage genetic material (genotoxicity).
Information from preclinical safety reviews indicates that the active metabolite of chlorproguanil, chlorcycloguanil, exhibits clastogenic activity in vitro. nih.gov Clastogenicity is a specific form of genotoxicity characterized by the induction of structural damage to chromosomes. Standard in vitro assays to detect clastogenicity, such as the micronucleus test or chromosome aberration assay, are typically performed in established mammalian cell lines, including those derived from Chinese hamsters (e.g., CHO or V79 cells). nih.gov This finding suggests that at certain concentrations in an in vitro setting, chlorcycloguanil can cause breaks or rearrangements in chromosomes.
While specific cytotoxicity data for this compound's components in non-human mammalian cell lines were not detailed in the reviewed sources, recent in vitro studies have evaluated dapsone in human cell lines. These studies provide an indication of its cytotoxic potential. In one such study, dapsone showed a cytotoxic effect on the human prostate cancer cell line DU145 and the human cervical cancer cell line HeLa, with no cytotoxic effect observed in the non-cancerous human dermal fibroblast (HDFa) cell line at the tested concentrations. nih.govresearchgate.net
| Compound | Cell Line (Species) | Assay Type | Endpoint (IC50) |
|---|---|---|---|
| Dapsone | DU145 (Human) | Cytotoxicity | 11.11 µM |
| Dapsone | HeLa (Human) | Cytotoxicity | 13.07 µM |
| Chlorcycloguanil | Mammalian Cell Lines | Genotoxicity | Positive for in vitro clastogenic activity |
Micronucleus and Ames Test for Genotoxicity Potential
The genotoxic potential of a drug substance, its ability to damage genetic material, is a critical aspect of preclinical safety evaluation. Standard assays for this include the micronucleus test, which detects chromosomal damage, and the Ames test, which assesses the potential for a substance to cause gene mutations.
Dapsone
The genotoxicity of dapsone has been evaluated in a battery of standard assays, with some conflicting results. According to a pharmacology and toxicology review by the U.S. Food and Drug Administration (FDA), dapsone was found to be negative in a bacterial reverse mutation assay, commonly known as the Ames test , using Salmonella typhimurium and Escherichia coli strains, both with and without metabolic activation. The same review also reported that dapsone was negative in an in vivomicronucleus assay conducted in mice.
However, other studies have indicated a potential for clastogenicity (the ability to cause breaks in chromosomes). The FDA review noted that dapsone increased both numerical and structural aberrations in a chromosome aberration assay conducted with Chinese hamster ovary (CHO) cells. Furthermore, a separate in vivo study in mice reported that dapsone induced a significantly higher incidence of micronuclei in bone marrow cells across all tested doses and treatment periods nih.gov. This study also found that dapsone induced chromosome aberrations in bone marrow metaphases, with the effect showing a positive correlation with the dose nih.gov.
Interactive Data Table: Genotoxicity of Dapsone
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and Without | Negative |
| In vivo Micronucleus Test | Mice | N/A | Negative (FDA report) |
| In vivo Micronucleus Test | Mice | N/A | Positive (Independent study) nih.gov |
| In vitro Chromosome Aberration | CHO cells | Not specified | Positive |
Chlorproguanil
As of the latest available data, there is a notable lack of publicly accessible information regarding the genotoxicity of chlorproguanil from standard Ames and micronucleus tests. Preclinical studies on the combination of chlorproguanil and dapsone were primarily designed to assess whether the toxicity of the combination differed from that of its individual components, rather than to comprehensively evaluate the genotoxicity of each agent individually who.int.
The absence of such fundamental safety data for chlorproguanil in the public domain represents a significant gap in the preclinical toxicological profile of this compound.
Investigation of Mechanisms of Cellular Toxicity in Non-Targeted Cell Systems
Understanding how a drug affects cells that are not its intended therapeutic target is fundamental to predicting potential adverse effects. For this compound, the cellular toxicity of its components, particularly dapsone, has been a subject of investigation.
Dapsone
The primary mechanism of dapsone-induced cellular toxicity, particularly in hematological systems, is linked to its metabolism. Dapsone is metabolized in the liver to a hydroxylamine derivative, which is a potent oxidizing agent. This metabolite is responsible for the most common adverse effects of dapsone:
Methemoglobinemia and Hemolytic Anemia: The dapsone hydroxylamine metabolite directly oxidizes hemoglobin within red blood cells, leading to the formation of methemoglobin, which is incapable of carrying oxygen. This metabolite also induces oxidative stress, which can lead to hemolysis, the premature destruction of red blood cells. This effect is particularly pronounced in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.
Procoagulant Activity: Research has shown that the dapsone hydroxylamine metabolite can promote the procoagulant activity of red blood cells by increasing the exposure of phosphatidylserine on the cell surface and augmenting the formation of procoagulant microvesicles oup.com. This suggests a potential mechanism for thrombosis associated with dapsone therapy oup.com.
Neutrophil Function Inhibition: Dapsone has been shown to inhibit the migration of neutrophils and their respiratory burst, which is the rapid release of reactive oxygen species nih.gov. This anti-inflammatory effect is harnessed in the treatment of certain skin conditions.
Hepatotoxicity and Bone Marrow Suppression: In some individuals, dapsone can cause a hypersensitivity reaction that can lead to liver injury (hepatotoxicity) and a decrease in the production of blood cells in the bone marrow (bone marrow suppression) nih.gov. The mechanism is thought to be immune-mediated.
In non-hematological cell systems, one study investigated the in vitro cytotoxicity of the hydroxylamine metabolites of dapsone and sulfamethoxazole in peripheral blood mononuclear cells (PBMCs). The study found that dapsone hydroxylamine exhibited significantly greater cytotoxic potency than sulfamethoxazole hydroxylamine nih.gov.
Chlorproguanil
There is limited specific information available on the mechanisms of cellular toxicity of chlorproguanil in non-targeted cell systems. Preclinical studies on the this compound combination did note that chlorproguanil potentiates the methemoglobinemia induced by dapsone in rodents who.int. However, the direct cellular toxicity mechanisms of chlorproguanil itself remain less well-characterized in the public literature. One pharmacokinetic study in children with malaria noted that the unbound concentration of chlorcycloguanil, the active metabolite of chlorproguanil, was two orders of magnitude below its 50% inhibitory concentration (IC50) against human bone marrow cells, suggesting a degree of selectivity for the malaria parasite over human hematopoietic cells nih.gov.
Advanced Methodologies for Compound Characterization and Interaction Studies
Computational Chemistry and Molecular Modeling for Drug DiscoverySimilarly, there is a lack of specific published research on molecular docking, molecular dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) modeling focused solely on Lapdap.
This compound was a fixed-dose combination of chlorproguanil and dapsone (B1669823), developed as an antimalarial treatment. wikipedia.orgnih.gov Its mechanism of action involved the synergistic inhibition of the folate pathway in the malaria parasite. who.int Specifically, chlorproguanil inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate (B1496061) synthase. who.intwikipedia.orgpatsnap.commalariaworld.org
The development of this compound was a public-private partnership aimed at providing a low-cost antimalarial therapy. nih.govnih.gov However, the drug was withdrawn from the market in 2008 due to concerns about hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. wikipedia.orgguidetopharmacology.orgnih.gov
While extensive research exists on the individual components of this compound (chlorproguanil and dapsone) and on the general application of the advanced methodologies listed in the outline for other antimalarial drugs and their targets, this information does not directly pertain to the specific compound "this compound" as a fixed-dose combination. Therefore, to adhere to the strict instructions of focusing solely on this compound and the provided outline, the requested article cannot be generated.
De Novo Drug Design and Lead Optimization Strategies
De novo drug design and lead optimization represent a paradigm shift in the creation of novel therapeutics, moving from traditional screening of existing compound libraries to the rational design of molecules with desired pharmacological properties. These strategies are particularly relevant for improving upon existing drugs like the components of this compound, chlorproguanil and dapsone, especially in the face of growing parasite resistance.
De Novo Drug Design
De novo drug design involves the computational construction of novel molecular structures tailored to bind to a specific biological target. In the context of this compound, the primary targets are dihydrofolate reductase (DHFR) for chlorproguanil's active metabolite, chlorcycloguanil, and dihydropteroate synthase (DHPS) for dapsone. The process typically begins with the three-dimensional structure of the target enzyme, which can be used to design ligands that fit snugly into the active site, disrupting its function. Computational tools can "grow" a molecule atom-by-atom or piece together molecular fragments within the binding pocket of the target. For instance, the known binding modes of chlorcycloguanil and dapsone to their respective enzymes can serve as a starting point for designing novel inhibitors with enhanced affinity or improved pharmacological profiles.
Lead Optimization
Lead optimization is the iterative process of refining a promising compound (a "lead") to enhance its efficacy, selectivity, and pharmacokinetic properties. For the components of this compound, lead optimization strategies could focus on several key areas:
Overcoming Resistance: Resistance to antifolates like those in this compound is often linked to specific point mutations in the DHFR and DHPS enzymes. oup.comnih.gov Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are crucial in this context. nih.govnih.gov By systematically modifying the chemical structure of chlorcycloguanil or dapsone, it may be possible to design derivatives that can effectively inhibit these mutated enzymes. Computational docking studies can simulate the binding of these new derivatives to the mutated targets, helping to predict their efficacy. nih.govnih.gov
Improving Pharmacokinetics: The relatively short half-life of chlorproguanil can be a limitation. Lead optimization can be employed to modify the molecule to improve its metabolic stability and duration of action in the body.
Enhancing Selectivity: An ideal drug should have high selectivity for the parasite's enzymes over the human counterparts. Lead optimization can fine-tune the molecular structure to maximize interactions with the parasite target while minimizing off-target effects in the human host.
| Strategy | Application to this compound Components | Desired Outcome |
| Structure-Based Design | Design of novel inhibitors based on the 3D structures of P. falciparum DHFR and DHPS. | Compounds with higher binding affinity and novel binding modes. |
| Fragment-Based Design | Identification of small molecular fragments that bind to the target enzymes and then linking them to create more potent molecules. | Novel chemical scaffolds for further development. |
| SAR Studies | Systematic modification of chlorproguanil and dapsone to understand the chemical features essential for activity. nih.govnih.gov | Identification of key functional groups for potency and selectivity. |
| Computational Docking | In silico prediction of the binding of new derivatives to wild-type and mutant DHFR and DHPS. nih.govnih.gov | Prioritization of compounds for synthesis and testing. |
Omics Technologies in Mechanistic and Resistance Research
"Omics" technologies, including proteomics, metabolomics, and transcriptomics, provide a global view of the molecular changes within an organism in response to a drug. These systems biology approaches are invaluable for elucidating the complex mechanisms of action of this compound and for understanding the multifaceted nature of drug resistance. nih.gov
Proteomics for Target Identification and Pathway Perturbation Analysis
Proteomics, the large-scale study of proteins, can be used to identify the direct targets of a drug and to understand its downstream effects on cellular pathways. For this compound, proteomic studies in Plasmodium falciparum can provide a wealth of information. plos.orgnih.gov
Target Identification
Pathway Perturbation Analysis
By comparing the proteomes of parasites treated with this compound to untreated parasites, researchers can identify proteins that are differentially expressed. This can reveal which cellular pathways are perturbed by the drug. For an antifolate drug, one would expect to see changes in proteins involved in folate metabolism, DNA synthesis, and amino acid metabolism. manchester.ac.uk For instance, a proteomic analysis of P. falciparum treated with another antimalarial, doxycycline, revealed deregulation of proteins involved in apicoplast metabolism. albinfontaine.comnih.gov Similar studies with this compound could pinpoint specific pathways affected by the dual inhibition of folate biosynthesis.
Resistance Mechanisms
Proteomics can also shed light on the mechanisms of resistance that go beyond simple target mutations. By comparing the proteomes of this compound-sensitive and this compound-resistant parasite strains, it is possible to identify proteins that are consistently up- or down-regulated in the resistant parasites. These proteins could be involved in drug efflux, metabolic bypass pathways, or stress responses that allow the parasite to survive in the presence of the drug.
| Proteomic Approach | Application in this compound Research | Potential Findings |
| Affinity-Based Proteomics | Identifying proteins that directly bind to chlorproguanil or dapsone. | Confirmation of DHFR and DHPS as primary targets and identification of potential off-targets. |
| Expression Proteomics (e.g., 2D-DIGE, iTRAQ) | Comparing protein abundance in this compound-treated vs. untreated parasites. albinfontaine.comnih.gov | Identification of perturbed cellular pathways, such as nucleotide and amino acid biosynthesis. |
| Comparative Proteomics | Comparing the proteomes of this compound-sensitive and resistant parasite strains. | Discovery of novel resistance mechanisms beyond target mutations. |
Metabolomics for Understanding Drug-Induced Metabolic Changes in Parasites
Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. It provides a direct functional readout of the physiological state of a cell and is particularly well-suited for studying the effects of drugs that target metabolic pathways. scispace.comnih.gov
Metabolic Footprinting
By analyzing the metabolites consumed from and secreted into the culture medium, a "footprint" of the parasite's metabolic activity can be generated. nih.gov Treatment with this compound, which inhibits folate synthesis, is expected to cause significant changes in this footprint. For example, a decrease in the consumption of folate precursors and an accumulation of intermediates in the inhibited pathways would be anticipated.
Intracellular Metabolite Profiling
Analyzing the intracellular metabolome of this compound-treated parasites can provide a more detailed picture of the drug's impact. A block in the folate pathway would lead to a depletion of tetrahydrofolate and its derivatives, which are essential for the synthesis of purines, thymidine, and certain amino acids. This would, in turn, disrupt DNA replication and protein synthesis, leading to parasite death. Metabolomic studies on other antimalarials have successfully identified perturbations in pathways like glycolysis and the TCA cycle. nih.govsciencedaily.com
Identifying Resistance Mechanisms
Metabolomics can also uncover metabolic adaptations that contribute to drug resistance. Resistant parasites might upregulate alternative pathways to bypass the drug-induced block or enhance the salvage of essential metabolites from the host. By comparing the metabolomes of sensitive and resistant strains, these metabolic bypasses can be identified, offering new targets for synergistic drug combinations.
Transcriptomics for Gene Expression Profiling in Response to Compound Exposure
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing changes in gene expression, researchers can understand how a cell responds to a drug at the transcriptional level.
Mechanism of Action Studies
Exposing P. falciparum to this compound and analyzing the resulting changes in gene expression can provide clues about its mechanism of action. One would expect to see upregulation of genes involved in the folate pathway as the parasite attempts to compensate for the inhibition of DHFR and DHPS. Additionally, genes related to stress responses and DNA repair might be induced. Comparative gene expression profiling of parasites exposed to different antimalarials has shown that drugs with similar mechanisms of action can induce similar transcriptional responses. plos.org
Unraveling Resistance
Transcriptomic analysis of this compound-resistant parasites can reveal changes in gene expression that contribute to the resistant phenotype. This could include increased expression of the target enzymes (DHFR and DHPS), upregulation of drug efflux pumps, or changes in the expression of genes involved in metabolic pathways that can compensate for the drug's effects. Studies on antifolate resistance have primarily focused on mutations in the target genes, but transcriptomics can provide a broader view of the adaptive landscape of the resistant parasite. nih.gov
| Omics Technology | Information Gained | Relevance to this compound |
| Proteomics | Protein expression and drug-protein interactions. | Identifies direct targets and downstream pathway effects of chlorproguanil and dapsone. |
| Metabolomics | Changes in small molecule concentrations. | Reveals the direct metabolic consequences of folate pathway inhibition and potential bypass mechanisms. |
| Transcriptomics | Changes in gene expression. | Uncovers the parasite's transcriptional response to this compound and identifies genes involved in resistance. |
Future Perspectives and Research Challenges in Antifolate Drug Development
Identification and Validation of New Therapeutic Targets in Parasite Folate Metabolism
For decades, antimalarial drug discovery has focused almost exclusively on DHFR and DHPS within the folate pathway. researchgate.netmicrobiologyjournal.org To expand the therapeutic landscape and preempt resistance, researchers are now exploring other essential enzymes in this metabolic network.
The parasite's folate pathway involves numerous enzymes beyond the two classical targets. nih.gov These represent a largely untapped reservoir of potential targets for new drugs. Key examples include:
Serine Hydroxymethyltransferase (SHMT): This enzyme is crucial for converting serine to glycine and generating one-carbon units necessary for nucleotide synthesis. nih.gov SHMT is considered a promising target, and inhibitors based on a pyrazolopyran scaffold have shown potent, low-nanomolar activity against P. falciparum in cellular assays. nih.govresearchgate.net The development of SHMT inhibitors could provide a new class of drugs to be used alone or in combination with DHFR inhibitors. acs.org
Aminodeoxychorismate Lyase (ADCL): This enzyme is responsible for synthesizing p-aminobenzoate (pABA), a key precursor for folate synthesis in the parasite. portlandpress.com As this pathway does not exist in humans, its enzymes are attractive targets for selective drugs.
Identifying and validating these unconventional targets is a critical step toward developing antifolate therapies with novel modes of action, which could be effective against strains resistant to current drugs.
| Enzyme Name | Abbreviation | Function in Folate Pathway | Status as a Drug Target |
| Dihydropteroate (B1496061) Synthase | DHPS | Catalyzes the formation of dihydropteroate. | Established Target (inhibited by sulfadoxine (B1681781), dapsone) |
| Dihydrofolate Reductase | DHFR | Reduces dihydrofolate to tetrahydrofolate. | Established Target (inhibited by pyrimethamine (B1678524), chlorcycloguanil) |
| Serine Hydroxymethyltransferase | SHMT | Generates one-carbon units for nucleotide synthesis. | Emerging Target (inhibitors in preclinical development) |
| Aminodeoxychorismate Lyase | ADCL | Synthesizes p-aminobenzoate (pABA), a folate precursor. | Exploratory Target |
| Dihydrofolate Synthase | DHFS | Adds glutamate to dihydropteroate. | Potential Target |
In contrast to target-based design, which builds molecules for a known enzyme, phenotypic screening takes an agnostic approach. nih.gov In this strategy, large libraries of diverse chemical compounds are tested for their ability to kill the malaria parasite in vitro. nih.gov The active "hits" from these screens can then be studied to determine their mechanism of action.
This approach has been highly successful in antimalarial drug discovery, identifying numerous compounds with novel chemical scaffolds and modes of action. frontiersin.org A key advantage of phenotypic screening is its potential to uncover compounds that work through entirely new mechanisms, bypassing existing resistance pathways. researchgate.net For antifolate development, this could lead to the discovery of molecules that inhibit the folate pathway in unconventional ways or that target parasite processes which become vulnerable when folate metabolism is disrupted. Identifying the specific targets of hits from phenotypic screens remains a challenge, but it is a powerful engine for innovation in antimalarial drug discovery. nih.gov
Rational Design and Optimization of Next-Generation Antifolates
The rational design of future antifolates will be an iterative process informed by structural biology, computational chemistry, and a deep understanding of resistance mechanisms. The goal is to create inhibitors that are not only potent against resistant parasite strains but also highly selective for the parasite enzymes over their human counterparts to ensure a wide therapeutic window.
The development of the clinical candidate P218 exemplifies this approach. nih.gov Its design was guided by the crystal structures of both wild-type and quadruple-mutant P. falciparum DHFR. researchgate.net This structural information allowed for the precise engineering of a molecule that could fit within the constrained active site of the resistant enzyme while maintaining potent inhibitory activity. nih.gov
Future strategies will continue to leverage these structure-based design principles. f1000research.com Fragment-based screening, where small chemical fragments are tested for their ability to bind to pockets on the target enzyme, is a powerful method to identify new chemical starting points, or chemotypes, for inhibitor development. nih.gov These fragments can then be computationally or synthetically "grown" or "linked" to create highly potent and specific lead compounds. By combining structural insights with innovative chemistry, researchers can systematically optimize next-generation antifolates to overcome the challenges of drug resistance.
Application of Artificial Intelligence and Machine Learning in Drug Discovery
The complexities of drug discovery, from identifying novel targets to predicting adverse effects, are increasingly being addressed through the application of artificial intelligence (AI) and machine learning (ML). These computational tools have the potential to revolutionize the development of new antifolates by enabling more precise and predictive approaches to drug design and evaluation.
One of the most significant challenges in antifolate development is predicting and mitigating toxicity. The case of Lapdap, where dapsone-induced hemolysis was a major issue, highlights the need for better preclinical safety assessment. AI and ML models can be trained on large datasets of chemical structures and their associated toxicological profiles to predict the potential for adverse effects, such as drug-induced cytopenias, including anemia, neutropenia, and thrombocytopenia nih.govdoaj.org. By analyzing vast amounts of clinical, genomic, and pharmacovigilance data, these models can identify patterns and risk factors that may not be apparent through traditional methods nih.govdoaj.org. For instance, machine learning algorithms could be developed to predict the hemolytic potential of a compound in G6PD deficient individuals by integrating data on the drug's chemical properties, its mechanism of action, and the genetic variations associated with G6PD deficiency nih.govnih.govresearchgate.netresearchgate.net. This would allow for the early identification and de-selection of compounds with a high risk of causing hemolysis, preventing a repeat of the this compound experience.
Beyond toxicity prediction, AI and ML are being used to design novel antifolate inhibitors. Deep learning workflows can be constructed to generate new molecular structures with desired properties, such as high potency against the target enzyme, dihydrofolate reductase (DHFR), and a favorable safety profile nih.gov. These models can learn from existing libraries of known inhibitors and their activities to propose new compounds that are more likely to be effective and less likely to be toxic. Furthermore, computational methods can be employed to predict the emergence of drug resistance, a major challenge for antifolates. By simulating the interaction between a drug and its target, and by analyzing the genetic variations that can lead to resistance, AI can help in the design of "resistance-proof" inhibitors.
The integration of AI and ML into the drug discovery pipeline offers a powerful strategy to overcome the challenges that have plagued antifolate development. By enabling more accurate prediction of toxicity and facilitating the design of safer and more effective drugs, these technologies hold the promise of accelerating the development of the next generation of antifolates.
High-Throughput Screening of Compound Libraries for Antifolate Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large and diverse chemical libraries to identify compounds with a desired biological activity researchgate.netyoutube.comresearchgate.net. In the context of antifolate drug development, HTS plays a crucial role in identifying novel inhibitors of the folate pathway enzymes, primarily DHFR.
HTS assays for DHFR inhibitors are typically designed to measure the enzyme's activity in the presence of a test compound. These assays can be configured in various formats, including colorimetric and fluorescence-based methods, and are amenable to automation, enabling the screening of tens of thousands of compounds in a short period researchgate.netnih.govnih.govnih.gov. The primary goal of these screens is to identify "hits"—compounds that show significant inhibition of the target enzyme. These hits are then subjected to further characterization to confirm their activity, determine their potency, and assess their selectivity.
A key challenge in antifolate drug discovery is the development of resistance, often through mutations in the DHFR enzyme that reduce the binding affinity of the inhibitor. To address this, HTS assays can be designed to screen for compounds that are active against both the wild-type and resistant forms of the enzyme. This can be achieved by running parallel screens with different variants of the DHFR enzyme or by using a single assay that is sensitive to inhibition of multiple enzyme forms. The identification of compounds with activity against resistant strains is a critical step in developing antifolates that will have a longer therapeutic lifespan.
Recent advances in HTS technology, including miniaturization and the use of more sophisticated detection methods, have further enhanced the power of this approach. These technologies allow for the screening of larger and more diverse compound libraries, increasing the chances of finding novel chemical scaffolds with the desired activity. The data generated from HTS campaigns can also be integrated with computational models to guide the optimization of hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties.
The table below provides an overview of different HTS assay formats for DHFR inhibitor screening:
| Assay Format | Principle | Advantages | Disadvantages |
| Colorimetric | Measures the change in absorbance of a substrate or product. | Simple, cost-effective. | Can be prone to interference from colored compounds. |
| Fluorescence-based | Measures changes in fluorescence intensity or polarization. | High sensitivity, low background. | May require specialized equipment. |
| Luminescence-based | Measures the light produced by a chemical reaction. | Very high sensitivity, wide dynamic range. | Can be more expensive than other methods. |
By leveraging the power of HTS, researchers can efficiently explore vast chemical spaces to identify novel antifolate inhibitors with the potential to overcome the challenges of resistance and toxicity that have limited the success of previous generations of these drugs.
Prodrug Strategies for Enhanced Preclinical Pharmacological Properties
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. The prodrug approach is a versatile strategy used to overcome a variety of challenges in drug development, including poor solubility, low bioavailability, and drug-related toxicity. In the context of antifolate drug development, prodrug strategies offer a promising avenue to enhance the preclinical pharmacological properties of these compounds and to mitigate the adverse effects that have hampered their clinical use, such as the hemolytic anemia associated with the dapsone (B1669823) component of this compound.
The primary motivation for developing a prodrug is to improve the drug's pharmacokinetic profile. For example, a highly polar drug that is poorly absorbed from the gastrointestinal tract can be chemically modified to create a more lipophilic prodrug that can more easily cross cell membranes. Once absorbed, the prodrug is converted to the active drug, releasing it at or near its site of action. This approach can also be used to protect a drug from premature metabolism in the liver, thereby increasing its bioavailability and prolonging its duration of action.
A key application of the prodrug strategy is to reduce drug toxicity. In the case of dapsone, its hematological side effects are attributed to its hydroxylamine metabolite researchgate.net. A prodrug of dapsone could be designed to alter its metabolic pathway, reducing the formation of the toxic metabolite while still allowing for the release of the active parent drug. For instance, a prodrug could be designed to be selectively activated in target tissues, such as red blood cells infected with the malaria parasite, thereby minimizing its exposure to other tissues and reducing the risk of systemic toxicity. While specific prodrugs of dapsone designed to mitigate hemolytic anemia are not yet widely reported in the literature, the principle of this approach is well-established and represents a viable strategy for future research.
The design of a successful prodrug requires a careful balance of several factors, including the stability of the prodrug, the rate of its conversion to the active drug, and the potential for the prodrug itself to have any pharmacological or toxicological effects. The table below summarizes some common prodrug strategies and their potential applications in antifolate drug development.
| Prodrug Strategy | Chemical Modification | Potential Application for Antifolates |
| Ester Prodrugs | Addition of an ester group | Improve solubility and bioavailability of poorly soluble antifolates. |
| Phosphate Prodrugs | Addition of a phosphate group | Enhance aqueous solubility for parenteral administration. |
| Targeted Prodrugs | Conjugation to a targeting moiety (e.g., an antibody or peptide) | Deliver the antifolate specifically to infected cells, reducing systemic toxicity. |
By employing innovative prodrug strategies, it may be possible to overcome the limitations of existing antifolates and to develop new therapies with improved efficacy and safety profiles.
Integration of Preclinical Data for Translational Research Planning and Drug Repositioning
The journey of a new drug from the laboratory to the clinic is a long and arduous one, fraught with challenges and a high rate of failure. The experience with this compound, where a promising preclinical candidate ultimately failed in late-stage development, underscores the importance of effectively integrating preclinical data to inform translational research planning and to explore opportunities for drug repositioning.
Translational research is the process of "translating" findings from basic science into new medical treatments. A critical component of this process is the careful analysis and interpretation of preclinical data to predict how a drug will behave in humans. The failure of many drugs in clinical trials can be attributed to a "translation gap"—a disconnect between the results seen in preclinical models and the outcomes observed in patients nih.govnih.gov. To bridge this gap, it is essential to develop more predictive preclinical models and to use the data from these models to design more informative clinical trials.
The preclinical data generated for this compound, including its efficacy against various strains of the malaria parasite and its detailed toxicological profile, represents a valuable resource for future antifolate drug development. By analyzing this data in the context of the clinical trial results, researchers can gain a better understanding of the factors that contributed to the drug's failure and can use this knowledge to design better drugs and better clinical trials in the future. For example, the data on dapsone-induced hemolysis in G6PD deficient individuals can be used to develop more sensitive preclinical assays for predicting this type of toxicity and to guide the selection of patient populations for future clinical trials of dapsone-containing regimens.
Drug repositioning, also known as drug repurposing, is the process of identifying new uses for existing drugs nih.govmdpi.comscienceopen.com. This approach offers several advantages over traditional drug discovery, including reduced development costs and shorter timelines, as the safety and pharmacokinetic profiles of the drugs are already well-established mdpi.comscienceopen.com. The preclinical and clinical data from the this compound program could be leveraged to explore the potential for repositioning its components, chlorproguanil and dapsone, for other diseases. Dapsone, for instance, is already used to treat a variety of inflammatory and infectious diseases, and a deeper understanding of its mechanism of action and its safety profile could lead to the identification of new therapeutic applications nih.govdermnetnz.org. Similarly, the preclinical data on chlorproguanil could be mined to identify potential new targets and indications for this compound.
The table below outlines key considerations for integrating preclinical data for translational research and drug repositioning.
| Consideration | Description | Relevance to this compound |
| Predictive Preclinical Models | Developing animal and in vitro models that accurately mimic human disease and drug response. | The this compound experience highlights the need for better models of G6PD deficiency to predict hemolytic anemia. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Using mathematical models to relate drug exposure to its pharmacological effect. | PK/PD modeling of this compound data can help to optimize dosing regimens for future antifolates. |
| Biomarker Discovery | Identifying biological markers that can be used to monitor drug response and toxicity. | Biomarkers for hemolysis could be used to identify patients at risk for dapsone-induced anemia. |
| Data Mining and In Silico Analysis | Using computational tools to analyze large datasets and to identify new drug targets and indications. | Mining the this compound data could reveal new opportunities for repositioning chlorproguanil or dapsone. |
By embracing a more integrated and data-driven approach to translational research and drug repositioning, the lessons learned from the development of this compound can be used to guide the successful development of new and improved therapies for malaria and other diseases.
Q & A
Q. What frameworks support comparative efficacy studies between this compound and next-generation antimalarials?
- Methodological Answer : Design network meta-analyses (NMAs) to rank treatments by efficacy/safety. Standardize endpoints (e.g., parasite clearance time, recrudescence rates) across studies. Use GRADE criteria to assess evidence quality, as outlined in systematic review guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
